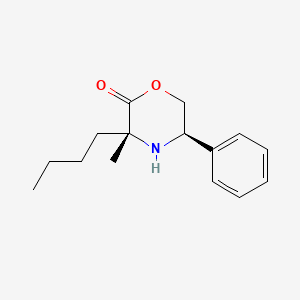![molecular formula C12H8N2O3 B11714504 6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
6,7-Diaminobenzo[de]isochromene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diaminobenzo[de]isochromene-1,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of benzo[de]isochromene derivatives, which are characterized by a fused ring system containing both benzene and isochromene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminobenzo[de]isochromene-1,3-dione typically involves the nitration of benzo[de]isochromene-1,3-dione followed by reduction to introduce the amino groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to yield the desired diamino derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Diaminobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or hydrazines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6,7-Diaminobenzo[de]isochromene-1,3-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diaminobenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where it binds to target molecules and undergoes a change in its fluorescence properties. This interaction is often mediated by photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . Additionally, the compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
6,7-Dinitrobenzo[de]isochromene-1,3-dione: A precursor in the synthesis of the diamino derivative.
6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione: A structurally related compound with different functional groups.
6,7-Dibromo-1H,3H-benzo[de]isochromene-1,3-dione: Another derivative with bromine substituents.
Uniqueness: 6,7-Diaminobenzo[de]isochromene-1,3-dione is unique due to its dual amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a chemosensor make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
8,10-diimino-3-oxatricyclo[7.3.1.05,13]trideca-1,4,6,9(13),11-pentaene-2,4-diol |
InChI |
InChI=1S/C12H8N2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4,13-16H |
Clave InChI |
DBKDFUBAQFRYHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)C2=C3C1=C(OC(=C3C=CC2=N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)

